molecular formula C21H20N2O2 B13249899 2-[4-(Benzyloxy)phenyl]-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

2-[4-(Benzyloxy)phenyl]-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

Cat. No.: B13249899
M. Wt: 332.4 g/mol
InChI Key: WSGWCIYRPMAURG-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a synthetic organic compound with a complex structure that includes a benzyloxyphenyl group and a pyrrolopyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)phenyl]-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a substituted phenylhydrazine with an appropriate diketone, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts, such as anhydrous aluminum chloride, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)phenyl]-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)phenyl]-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a key enzyme in a metabolic pathway or binding to a receptor to modulate its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Benzyloxy)phenyl]-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its benzyloxyphenyl group and pyrrolopyrimidinone core make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

7-methyl-2-(4-phenylmethoxyphenyl)-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C21H20N2O2/c1-15-11-20-22-19(12-21(24)23(20)13-15)17-7-9-18(10-8-17)25-14-16-5-3-2-4-6-16/h2-10,12,15H,11,13-14H2,1H3

InChI Key

WSGWCIYRPMAURG-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NC(=CC(=O)N2C1)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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